Enzyme Kinetics – 2‑Fluoro‑L‑phenylalanine Exhibits Distinct Km and kcat Values Relative to 3‑ and 4‑Fluoro Isomers with Pantoea agglomerans Phenylalanine Aminomutase
In a direct head‑to‑head comparison using recombinant Pantoea agglomerans phenylalanine aminomutase (PaPAM) at pH 8.0 and 31 °C, the ortho‑fluorinated isomer (2‑fluoro‑L‑phenylalanine) demonstrates a Michaelis constant (Km) of 0.073 mM and a turnover number (kcat) of 0.022 s⁻¹. By contrast, the para‑fluorinated isomer (4‑fluoro‑L‑phenylalanine) exhibits a lower Km of 0.029 mM and a comparable kcat of 0.023 s⁻¹, whereas the meta‑fluorinated isomer (3‑fluoro‑L‑phenylalanine) yields a still lower Km of 0.027 mM and a kcat of 0.031 s⁻¹ [1]. The natural substrate, L‑phenylalanine, displays a markedly higher Km of 0.168 mM and a kcat of 0.301 s⁻¹. These data confirm that the ortho‑fluorine substitution confers a unique kinetic signature—higher Km but substantially reduced catalytic turnover compared to the native amino acid—and that this signature is not shared by the meta‑ or para‑substituted analogues.
| Evidence Dimension | Km (mM) and kcat (s⁻¹) for PaPAM |
|---|---|
| Target Compound Data | Km = 0.073 mM; kcat = 0.022 s⁻¹ |
| Comparator Or Baseline | 4‑fluoro‑L‑phenylalanine: Km = 0.029 mM, kcat = 0.023 s⁻¹; 3‑fluoro‑L‑phenylalanine: Km = 0.027 mM, kcat = 0.031 s⁻¹; L‑phenylalanine: Km = 0.168 mM, kcat = 0.301 s⁻¹ |
| Quantified Difference | 2‑F‑Phe Km is 2.5× higher than 4‑F‑Phe; kcat is 13.7× lower than L‑phenylalanine. |
| Conditions | pH 8.0, 31 °C, recombinant PaPAM enzyme. |
Why This Matters
Selecting the correct fluorinated isomer is essential for accurate enzyme engineering or metabolic flux studies; substituting 2‑fluoro‑L‑phenylalanine with the 4‑fluoro analogue would underestimate the expected Km by a factor of 2.5, leading to incorrect predictions of enzyme saturation and product formation.
- [1] Ratnayake, N.; Liu, N.; Kuhn, L.; Walker, K. Ring‑substituted β‑arylalanines for probing substituent effects on the isomerization reaction catalyzed by an aminomutase. ACS Catalysis, 2014, 4, 3077–3090. Data curated in BRENDA (EC 5.4.3.11). View Source
